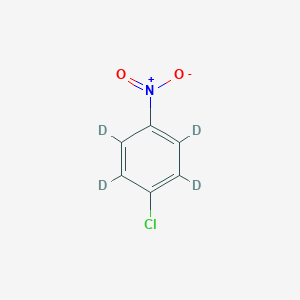

4-CHLORONITROBENZENE-D4

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-2,3,5,6-tetradeuterio-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGCEKJOLUNIFY-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297209 | |

| Record name | 3-Chloro-6-nitrobenzene-1,2,4,5-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68239-23-6 | |

| Record name | 3-Chloro-6-nitrobenzene-1,2,4,5-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68239-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,4,5-d4, 3-chloro-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,2,4,5-d4, 3-chloro-6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-6-nitrobenzene-1,2,4,5-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-nitro(2H4)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloronitrobenzene D4

Nitration of Chlorobenzene-D4

A primary route for synthesizing 4-chloronitrobenzene-d4 involves the electrophilic aromatic substitution of chlorobenzene-d5. In this process, the deuterium (B1214612) atoms are already incorporated into the starting material, and a nitro group (-NO2) is subsequently introduced to the aromatic ring.

Optimized Reaction Conditions and Reagent Selection

The nitration of chlorobenzene (B131634) is a well-established industrial process, and these principles are adapted for its deuterated analogue. wikipedia.org The reaction is an electrophilic aromatic substitution where a nitronium ion (NO2+) acts as the electrophile. askfilo.comvedantu.com This electrophile is generated in situ by reacting a strong nitric acid with a dehydrating agent, typically concentrated sulfuric acid. askfilo.comstudy.com

The reaction proceeds as follows: ClC6D5 + HNO3 --(H2SO4)--> ClC6D4NO2 + D2O

For the deuterated compound, careful control of reaction conditions is necessary to optimize the yield of the desired para-isomer and minimize the formation of other isomers and potential side products.

Key reaction parameters include:

Nitrating Mixture: A combination of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4) is the standard reagent choice. vedantu.com The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion. askfilo.com

Temperature: Temperature control is crucial. The reaction is typically maintained at moderate temperatures, around 40–70 °C. nih.gov Higher temperatures can lead to the formation of dinitrated byproducts. vedantu.com

Reaction Time: The duration of the reaction is monitored to ensure complete consumption of the starting material while preventing over-nitration.

The chlorine atom on the benzene (B151609) ring is a deactivating but ortho-, para-directing group. askfilo.comstudy.com This means that the incoming nitro group will preferentially substitute at the positions ortho (adjacent) or para (opposite) to the chlorine atom. Due to steric hindrance at the ortho positions, the para-isomer (this compound) is generally the major product. askfilo.comyoutube.com The typical yield from the nitration of chlorobenzene results in an isomer mixture of approximately 63–65% 4-chloronitrobenzene and 34–36% 2-chloronitrobenzene, with a small amount of the meta isomer. nih.gov

Table 1: Optimized Reaction Conditions for Nitration of Chlorobenzene

| Parameter | Condition | Purpose |

|---|---|---|

| Reagents | Concentrated HNO₃ and H₂SO₄ | Generation of nitronium ion (NO₂⁺) electrophile vedantu.com |

| Temperature | 40–70 °C | To control reaction rate and prevent di-nitration nih.gov |

| Ratio | ~1:2 (ortho:para) | Chlorine is an ortho-, para-director; para is favored wikipedia.org |

Isolation and Purification Techniques for Deuterated Isomers

Following the nitration reaction, the product is a mixture of deuterated isomers, primarily 2-chloro-nitrobenzene-d4 and 4-chloro-nitrobenzene-d4. wikipedia.org Separating these isomers is essential to obtain pure this compound. The significant difference in their melting points is the primary property exploited for separation. scribd.com

2-chloronitrobenzene: Melting point of 34–35 °C nih.gov

4-chloronitrobenzene: Melting point of 83.6 °C nih.gov

Fractional Crystallization: This is the most common industrial method for separating the isomers. nih.govresearchgate.net The crude mixture is cooled, causing the higher-melting para-isomer to crystallize first while the ortho-isomer remains in the mother liquor. google.comgoogle.com The process can be optimized by controlling the cooling temperature. For instance, a binary eutectic mixture forms at 14 °C, which dictates the maximum recovery possible in a single crystallization step. google.comgoogle.com

Distillation: While the boiling points of the ortho (246 °C) and para (242 °C) isomers are very close, making complete separation by distillation difficult, it can be used as a supplementary technique to enrich the concentration of one isomer before crystallization. nih.govgoogle.com

Chromatography: For laboratory-scale purification and analysis, techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective. scribd.com HPLC, in particular, can be used for the quantitative analysis of the isomer mixture. nih.gov

Deuteration of Non-Deuterated 4-Chloronitrobenzene

An alternative synthetic strategy involves introducing deuterium directly onto the aromatic ring of non-deuterated 4-chloronitrobenzene. This is typically achieved through hydrogen-deuterium (H-D) exchange reactions.

Catalytic Hydrogen-Deuterium Exchange Processes

Catalytic H-D exchange is a powerful method for deuterating aromatic compounds. This process involves a transition metal catalyst that facilitates the exchange of hydrogen atoms on the aromatic ring with deuterium from a deuterium source.

Recent studies have shown that silver-catalyzed hydrogen-isotope exchange can effectively deuterate nitroaromatics using deuterium oxide (D₂O) as the deuterium source. chemrxiv.org This method is advantageous as D₂O is an inexpensive and readily available source of deuterium. deutramed.comgoogle.com The reaction is typically performed in the presence of a silver salt (e.g., Ag₂CO₃) and a ligand at elevated temperatures. chemrxiv.org This silver-catalyzed protocol has been noted to result in considerable deuterium incorporation around the aromatic ring. chemrxiv.org

Palladium-based catalysts are also widely used for H-D exchange reactions on aromatic compounds. chemrxiv.org These homogeneous catalysts can activate the C-H bonds of the aromatic ring, allowing for exchange with deuterium from D₂O. chemrxiv.org

Application of Deuterated Reagents for Isotopic Substitution

The use of deuterated reagents is fundamental to isotopic substitution. In the context of H-D exchange, the primary deuterated reagent is the deuterium source itself.

Deuterium Oxide (D₂O): Also known as heavy water, D₂O is the most common and economical deuterium source for these exchange reactions. chemrxiv.orgdeutramed.com

Deuterium Gas (D₂): In some catalytic systems, such as those using certain tantalum catalysts for deuterating benzene, D₂ gas is employed directly. libretexts.org

Deuterated Acids: Deuterated strong acids (e.g., D₂SO₄) can be used in acid-catalyzed exchange mechanisms, although this is less common for nitroaromatics due to the strongly deactivating nature of the nitro group.

The choice of catalyst and deuterium source is critical for achieving high levels of deuterium incorporation specifically at the desired positions on the 4-chloronitrobenzene ring.

Precursors and Intermediates in Deuterated Nitroaromatic Synthesis

The synthesis of this compound relies on specific precursors and the formation of key intermediates.

Chlorobenzene-d5: This is the primary precursor for the nitration pathway. Its synthesis involves the deuteration of benzene to benzene-d6, followed by chlorination.

4-Chloronitrobenzene: This is the starting material for the direct deuteration pathway via H-D exchange. It is produced industrially by the nitration of chlorobenzene. wikipedia.org

Nitronium Ion (NO₂⁺): This is the critical electrophilic intermediate in the nitration reaction. It is generated from the reaction between nitric acid and sulfuric acid. askfilo.com

Sigma Complex (Arenium Ion): During the electrophilic attack of the nitronium ion on the deuterated chlorobenzene ring, a resonance-stabilized carbocation known as a sigma complex or arenium ion is formed as a transient intermediate. askfilo.com The loss of a deuteron (B1233211) (D⁺) from this complex restores aromaticity and yields the final product.

Aryl-Silver Species: In the silver-catalyzed H-D exchange, an aryl-silver species is proposed as a key intermediate that facilitates the C-H (or C-D) bond activation and subsequent isotopic exchange. chemrxiv.org

Role of this compound in Synthetic Pathways of Other Deuterated Nitroaromatics

This compound serves as a valuable intermediate in the synthesis of other deuterated aromatic compounds. Its utility stems from the reactivity of both the nitro group and the chlorine substituent. The non-deuterated analogue, 4-chloronitrobenzene, is a precursor for a wide array of industrial chemicals, and these synthetic pathways can be adapted to produce deuterated versions using 4-CNB-d4 as the starting material wikipedia.orgnih.govnih.gov.

The primary roles of this compound in these pathways are:

Precursor for Deuterated Anilines: The nitro group can be readily reduced to an amino group. The reduction of this compound, for instance with iron metal, yields 4-chloroaniline-d4 wikipedia.org. This product is a key building block for deuterated dyes and pharmaceuticals.

Intermediate for Nucleophilic Aromatic Substitution: The electron-withdrawing effect of the nitro group makes the chlorine atom susceptible to nucleophilic aromatic substitution wikipedia.org. This allows for the synthesis of a variety of deuterated derivatives. For example, reaction with sodium hydroxide, sodium methoxide, or ammonia (B1221849) would produce 4-nitrophenol-d4, 4-nitroanisole-d4, and 4-nitroaniline-d4, respectively wikipedia.org.

Building Block for More Complex Deuterated Aromatics: Further nitration of this compound can lead to deuterated dinitro derivatives. For example, nitration would yield 2,4-dinitrochlorobenzene-d3, a versatile reagent in its own right wikipedia.org.

The following table outlines the role of this compound as a synthetic precursor.

| Deuterated Product | Synthetic Transformation | Key Reagents |

| 4-Chloroaniline-d4 | Reduction of nitro group | Fe / HCl |

| 4-Nitrophenol-d4 | Nucleophilic Aromatic Substitution | NaOH / H₂O |

| 4-Nitroanisole-d4 | Nucleophilic Aromatic Substitution | NaOCH₃ / CH₃OH |

| 4-Nitroaniline-d4 | Nucleophilic Aromatic Substitution | NH₃ |

| 2,4-Dinitrochlorobenzene-d3 | Electrophilic Aromatic Substitution (Nitration) | HNO₃ / H₂SO₄ |

| 3,4-Dichloronitrobenzene-d3 | Electrophilic Aromatic Substitution (Chlorination) | Cl₂ / Catalyst |

Synthetic Routes to Related Deuterated Chlorinated Nitrobenzene (B124822) Derivatives

The synthetic strategies used for this compound can be extended to prepare other deuterated chlorinated nitrobenzene isomers and related derivatives. The synthesis of these compounds typically begins with the corresponding non-deuterated isomer, which is then subjected to an H-D exchange reaction.

Synthesis of 2-Chloronitrobenzene-d4 and 3-Chloronitrobenzene-d4: The non-deuterated precursors are obtained from different reactions. 2-Chloronitrobenzene is a co-product of the nitration of chlorobenzene, along with the 4-isomer nih.gov. 3-Chloronitrobenzene is primarily synthesized by the chlorination of nitrobenzene nih.govorgsyn.org. Once isolated, these isomers can be deuterated using the acid-catalyzed or metal-catalyzed H-D exchange methods previously described.

Synthesis of Deuterated Dichloronitrobenzenes: Compounds like 3,4-dichloronitrobenzene-d3 can be synthesized from this compound. The introduction of a second chlorine atom onto the deuterated ring via electrophilic aromatic substitution leads to the desired product.

Synthesis of Deuterated Dinitrochlorobenzenes: As mentioned, 2,4-dinitrochlorobenzene-d3 is accessible through the nitration of this compound wikipedia.org. The strong activating effect of the existing substituents directs the incoming nitro group to the ortho position relative to the chlorine, displacing a deuterium atom in the process.

The table below details synthetic routes to related deuterated chlorinated nitrobenzene derivatives.

| Target Compound | Precursor | Synthetic Method |

| 2-Chloronitrobenzene-d4 | 2-Chloronitrobenzene | Acid-catalyzed H-D exchange with D₂SO₄/D₂O |

| 3-Chloronitrobenzene-d4 | 3-Chloronitrobenzene | Acid-catalyzed H-D exchange with D₂SO₄/D₂O |

| 2,4-Dinitrochlorobenzene-d3 | This compound | Nitration with HNO₃/H₂SO₄ |

| 3,4-Dichloronitrobenzene-d3 | This compound | Chlorination with Cl₂/FeCl₃ |

Advanced Analytical Applications of 4 Chloronitrobenzene D4

Internal Standard Applications in Quantitative Analysis

Internal standards are essential in analytical chemistry for correcting variations in sample preparation and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument. 4-Chloronitrobenzene-d4 is an exemplary internal standard for its non-deuterated counterpart, 4-chloronitrobenzene, and other structurally related compounds. Its physical and chemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, derivatization, and introduction into the analytical instrument. However, its increased mass due to the deuterium (B1214612) atoms allows it to be clearly differentiated by a mass spectrometer.

In mass spectrometry, particularly when coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), this compound is pivotal for achieving high-precision quantitative results for trace-level analytes such as environmental pollutants. researchgate.netnih.gov

Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered the gold standard for quantitative analysis due to its high precision and accuracy. umsl.edu This technique involves adding a known quantity of a stable isotope-labeled compound, such as this compound, to a sample before any preparation or analysis steps. The deuterated standard and the native analyte are nearly chemically identical, meaning they co-elute during chromatography and experience the same behavior during sample preparation and ionization. lcms.cz

Quantification is based on the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard. Because the ratio is used, any sample loss during preparation or fluctuation in instrument signal affects both the analyte and the standard equally, canceling out the error. This makes SID-MS with this compound an exceptionally robust method for the trace analysis of 4-chloronitrobenzene in complex environmental matrices like soil or wastewater, where concentrations can be in the low µg/L range. nih.gov

A significant challenge in quantitative LC-MS analysis is the "matrix effect," where other components in a complex sample co-eluting with the analyte can interfere with the ionization process, leading to either suppression or enhancement of the analyte's signal. reddit.commyadlm.org This variability can severely compromise the accuracy and reproducibility of the results.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. lcms.czresearchgate.net Since this compound has the same retention time and ionization characteristics as the native analyte, it is subjected to the exact same degree of ionization suppression or enhancement. While the absolute signal intensity of both the analyte and the internal standard may vary between samples due to matrix differences, their ratio remains constant and directly proportional to the analyte's concentration. This ensures that accurate quantification is possible even in the presence of significant and variable matrix effects. reddit.comresearchgate.net

Table 1: Illustrative Data on Matrix Effect Compensation using this compound in LC-MS Analysis

This table demonstrates how a stable isotope-labeled internal standard (IS) compensates for matrix effects. The analyte (4-Chloronitrobenzene) is spiked at a constant concentration (10 ng/mL) into different sample matrices. Note how the absolute analyte response varies, but the ratio to the IS remains consistent, allowing for accurate quantification.

| Sample Matrix | Analyte Peak Area | IS (d4) Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) |

| Pure Solvent (Calibration) | 100,000 | 102,000 | 0.98 | 10.0 (Reference) |

| River Water | 75,000 | 76,500 | 0.98 | 10.0 |

| Wastewater Effluent | 48,000 | 49,000 | 0.98 | 10.0 |

| Soil Extract | 62,000 | 63,300 | 0.98 | 9.9 |

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of substances and quantifying components in a mixture without the need for identical reference standards for each analyte. acanthusresearch.commdpi.comnih.gov The principle of qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. rssl.com

In qNMR, an internal standard of known high purity and concentration is added to a sample containing the analyte. acanthusresearch.comnih.gov this compound can serve this purpose effectively. To determine the purity of an analyte, a precisely weighed amount of both the analyte and the this compound internal standard are dissolved in a deuterated NMR solvent. The ¹H NMR spectrum is then recorded under quantitative conditions, ensuring long relaxation delays for accurate signal integration. bipm.org

The purity of the analyte is calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard. Since this compound lacks aromatic protons, its utility as an internal standard in ¹H qNMR would depend on the presence of other proton-containing impurities or if it were specifically synthesized with a non-deuterated, quantifiable group. However, in techniques like ³⁵Cl NMR, it could serve as an excellent standard for quantifying chloride content. nih.gov For ¹H qNMR, a related non-deuterated standard like 1,4-dinitrobenzene (B86053) is more common for quantifying aromatic analytes. acanthusresearch.com

Table 2: Example Purity Assessment of a Hypothetical Analyte using an Internal Standard in ¹H qNMR

This table illustrates the calculation for determining the purity of a sample of 4-Chloronitrobenzene using a certified internal standard (IS), such as 1,4-Dinitrobenzene.

| Parameter | Analyte (4-Chloronitrobenzene) | Internal Standard (1,4-Dinitrobenzene) |

| Mass Weighed (mg) | 10.50 | 8.25 |

| Molecular Weight ( g/mol ) | 157.55 | 168.11 |

| Purity of Standard (%) | - | 99.8 |

| Number of Protons (for integrated signal) | 2 (e.g., doublet at ~7.5 ppm) | 4 (singlet at ~8.4 ppm) |

| Signal Integral Value | 1.85 | 2.00 |

| Calculated Purity (%) | 98.7 | - |

Calculation is based on the standard qNMR purity equation, which relates the masses, molecular weights, signal integrals, and number of protons of the analyte and the standard.

In ¹H NMR spectroscopy, the signals from aromatic protons typically appear in a crowded region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.orgyoutube.com When analyzing complex mixtures or large molecules, the signals from different aromatic protons can overlap, making interpretation and quantification difficult or impossible.

The use of this compound as a reference compound or internal standard offers a distinct advantage in this regard. Because the four protons on the aromatic ring have been replaced with deuterium, this compound is "invisible" in the aromatic region of the ¹H NMR spectrum. bipm.org This eliminates potential signal overlap, simplifying the spectrum and allowing the signals from the analyte of interest to be observed clearly. This spectral simplification is highly beneficial not only for quantitative analysis but also for the structural elucidation of unknown compounds in a mixture, as it removes interfering signals that could complicate the assignment of the analyte's structure. nottingham.ac.ukslideshare.nethyphadiscovery.comresearchgate.net

Table 3: Comparison of Expected ¹H NMR Signals for 4-Chloronitrobenzene and its Deuterated Analog

This table highlights the key difference in the ¹H NMR spectra, demonstrating the signal reduction achieved by deuteration. The non-deuterated compound shows two signals in the crowded aromatic region, whereas the deuterated compound shows none.

| Compound | Chemical Shift Range (ppm) | Multiplicity | Number of Protons |

| 4-Chloronitrobenzene | ~ 7.55 | Doublet | 2 |

| ~ 8.20 | Doublet | 2 | |

| This compound | No signals in this region | - | 0 |

Method Development and Validation in Analytical Chemistry

In the field of analytical chemistry, particularly in quantitative analysis using techniques like mass spectrometry, achieving precision and accuracy is paramount. clearsynth.com Deuterated internal standards are crucial tools for this purpose, and this compound serves as an excellent example of such a standard. An internal standard is a compound with similar chemical and physical properties to the analyte (the substance being measured), which is added in a known quantity to a sample before analysis. aptochem.com

The primary role of this compound as an internal standard is to compensate for variations that can occur during sample preparation and instrumental analysis. aptochem.comwisdomlib.org Since it is chemically almost identical to the non-labeled 4-Chloronitrobenzene, it behaves similarly during extraction, derivatization, and injection into the analytical instrument. aptochem.com However, due to the mass difference imparted by the four deuterium atoms, it can be distinguished from the native analyte by a mass spectrometer. aptochem.com This allows for accurate quantification, as the ratio of the analyte's signal to the internal standard's signal is used for calculation, effectively canceling out errors from sample loss or fluctuations in instrument response. texilajournal.com

The use of a stable isotopically labeled (SIL) internal standard like this compound is considered the gold standard in method validation. aptochem.comscispace.com Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters assessed using the internal standard include specificity, linearity, accuracy, precision, and robustness. For instance, the standard helps correct for matrix effects, where other components in a complex sample (like blood or soil) might interfere with the ionization of the analyte. clearsynth.comtexilajournal.com Because the deuterated standard co-elutes with the analyte and experiences similar matrix effects, its signal can be used to correct the analyte's signal, leading to more reliable and accurate results. texilajournal.com

Table 1: Role of this compound in Analytical Method Validation

| Validation Parameter | How this compound is Used | Desired Outcome |

| Linearity | A calibration curve is generated by plotting the ratio of the analyte's response to the internal standard's response against known analyte concentrations. | A linear relationship (Correlation Coefficient, R² > 0.99) is established. |

| Accuracy (Recovery) | The internal standard helps to correct for analyte loss during sample preparation and extraction. Accuracy is tested by spiking samples with known analyte amounts. | High percentage of recovery (e.g., 90-110%) of the analyte is demonstrated. |

| Precision | By normalizing the analyte signal to the internal standard signal, variability in injection volume and instrument response is minimized. | Low relative standard deviation (RSD) for repeated measurements of the same sample. |

| Matrix Effect | The response of the analyte in the presence of the matrix is compared to its response in a clean solvent, both normalized by the internal standard. | The internal standard compensates for signal suppression or enhancement caused by the matrix. |

| Robustness | The method's performance is tested under small, deliberate variations in parameters (e.g., temperature, mobile phase composition). | The use of an internal standard ensures the method remains accurate and precise despite minor changes. |

Mechanistic Studies in Chemical Reactions

Isotope Effect Studies for Reaction Pathway Elucidation

The replacement of hydrogen atoms with their heavier isotope, deuterium, in a molecule like this compound provides a powerful tool for elucidating chemical reaction mechanisms through the study of the kinetic isotope effect (KIE). chem-station.comwikipedia.org The KIE is the change in the rate of a reaction when an atom in a reactant is substituted with one of its isotopes. wikipedia.org

This effect arises because the bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency in its ground state compared to the carbon-hydrogen (C-H) bond. wikipedia.org Consequently, more energy is required to break a C-D bond than a C-H bond. If a C-H bond on the benzene (B151609) ring of 4-chloronitrobenzene is broken during the rate-determining step of a reaction, the reaction will proceed more slowly for this compound than for its non-deuterated counterpart. nih.gov

By measuring and comparing the reaction rates (kH for the hydrogen-containing compound and kD for the deuterium-containing compound), chemists can calculate the KIE (kH/kD). A significant primary KIE (typically > 2) indicates that the C-H bond is being broken in the slowest, rate-limiting step of the reaction. rsc.org This information is invaluable for distinguishing between different possible reaction pathways. For example, in an electrophilic aromatic substitution reaction, a significant KIE would suggest that the removal of the hydrogen (or deuterium) from the aromatic ring is the rate-determining step. Conversely, the absence of a significant KIE (kH/kD ≈ 1) implies that the C-H bond cleavage occurs in a fast step after the rate-determining step or is not involved at all.

Table 2: Interpreting Kinetic Isotope Effects (KIE) in Reactions of 4-Chloronitrobenzene

| Observed KIE (kH/kD) | Interpretation | Implication for Reaction Mechanism |

| ~ 1 | No primary KIE. | The C-H bond is not broken in the rate-determining step. |

| 2 - 8 | Significant primary KIE. | The C-H bond is broken during the rate-determining step. |

| > 10 | Very large primary KIE. | Suggests quantum tunneling of the hydrogen atom is a significant factor in the reaction. rsc.org |

| < 1 | Inverse KIE. | The C-H bond is rehybridizing to a stiffer, more constrained state in the transition state. |

Tracking Molecular Transformations via Deuterium Labeling

Beyond influencing reaction rates, the deuterium atoms in this compound serve as isotopic labels, acting as tracers to follow the journey of the molecule and its fragments through a chemical transformation. clearsynth.com Because deuterium is chemically similar to hydrogen, this compound generally undergoes the same reactions as its non-labeled version. chem-station.comclearsynth.com However, the deuterium label can be detected in the products using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.

This tracking ability is fundamental to understanding complex reaction mechanisms, identifying intermediates, and determining the fate of specific atoms. For instance, in a reaction where this compound is converted into other compounds, analyzing the position of the deuterium atoms in the product molecules can reveal which bonds were broken and which were formed.

Consider a hypothetical nucleophilic aromatic substitution reaction where the chlorine atom is replaced. If the deuterium atoms remain on the aromatic ring in the final product, it confirms that the C-D bonds were not involved in the reaction. In another example, if this compound were to undergo a reduction followed by rearrangement, the final position of the deuterium labels would provide definitive evidence for or against a proposed rearrangement mechanism. This method of isotopic labeling allows chemists to "watch" the molecular transformation unfold, providing clear and unambiguous evidence of the underlying chemical processes. researchgate.netresearchgate.net

Table 3: Hypothetical Tracking of Deuterium Label in Reactions of this compound

| Reactant | Hypothetical Reaction | Potential Product(s) | Deuterium Position Analysis | Mechanistic Insight |

| This compound | Reduction of the nitro group | 4-Chloroaniline-d4 | Deuterium atoms remain on the aromatic ring. | Confirms the reaction selectively targeted the nitro group without affecting the C-D bonds on the ring. |

| This compound | Nucleophilic substitution of Chlorine | 4-Nitrophenol-d4 | Deuterium atoms remain on the aromatic ring. | Demonstrates that the substitution occurs at the carbon bearing the chlorine atom, leaving the ring structure intact. |

| This compound | Rearrangement reaction | Isomeric Chloroaminobenzene-dx | Distribution and number of deuterium atoms in the product are analyzed. | The final location of the deuterium labels can confirm or disprove a proposed intramolecular or intermolecular rearrangement pathway. |

Research on Environmental Fate and Biotransformation of 4 Chloronitrobenzene D4

Biodegradation Pathways and Microbial Interactions

4-Chloronitrobenzene (4-CNB), a deuterated version of which is 4-chloronitrobenzene-d4, is recognized as a significant environmental pollutant due to its widespread use in industrial processes and its resistance to degradation. nih.govbiocyc.org The presence of both a chlorine atom and a nitro group on the benzene (B151609) ring makes it particularly recalcitrant to microbial breakdown. nih.govasm.org However, various microorganisms have evolved pathways to utilize this compound as a source of carbon, nitrogen, and energy. biocyc.orgresearchgate.net The deuterated form, this compound, is primarily employed as an internal standard in analytical chemistry and to trace metabolic pathways in research studies. smolecule.com

Aerobic and Anaerobic Degradation Mechanisms

The microbial degradation of 4-chloronitrobenzene can proceed through different mechanisms under both aerobic and anaerobic conditions.

Under aerobic conditions , two primary pathways have been identified:

Partial Reductive Pathway: This is a common route for the aerobic degradation of 4-CNB. asm.orgscispace.com It begins with the reduction of the nitro group to a hydroxylamino group, forming 1-hydroxylamino-4-chlorobenzene. scispace.comsemanticscholar.org This intermediate is then transformed by a mutase into 2-amino-5-chlorophenol. scispace.com Subsequently, a dioxygenase cleaves the aromatic ring, leading to the formation of 2-amino-5-chloromuconic acid, which is further metabolized. scispace.comsemanticscholar.org

Oxidative Pathway: In some cases, aerobic degradation can be initiated by a dioxygenase that acts directly on the nitroaromatic ring, leading to the formation of catechols. asm.orgethz.ch

Under anaerobic conditions , the initial step typically involves the complete reduction of the nitro group to form 4-chloroaniline (B138754). nih.gov Some studies suggest that anaerobic conditions can be more effective for the degradation of p-chloronitrobenzene (p-CNB), with reductive radicals playing a key role. researchgate.net The transformation of 4-CNB under anaerobic conditions can lead to the formation of aminated byproducts. researchgate.net

Role of Specific Bacterial Strains in this compound Degradation

Several bacterial strains have been identified and studied for their ability to degrade 4-chloronitrobenzene. These microorganisms often possess specific enzymes and genetic systems that enable them to break down this resilient compound.

Cupriavidus sp. D4 and its Degradative Capabilities

Cupriavidus sp. D4, a bacterial strain isolated from the sludge of a 4-chloronitrobenzene manufacturing wastewater treatment system, has demonstrated the ability to use 4-CNB as its sole source of carbon and nitrogen for growth. researchgate.net This strain can completely degrade 300 mg/L of 4-CNB within 25 hours under optimal conditions (30 °C and pH 7.0). researchgate.net A notable characteristic of Cupriavidus sp. D4 is its resistance to heavy metals, allowing it to degrade 4-CNB in the presence of such inhibitors. researchgate.netrroij.com However, the degradation of 4-CNB by this strain results in the accumulation of 5-chloro-2-picolinic acid as a dead-end byproduct. researchgate.netnih.gov

Biochemical Cooperation in Mixed Microbial Cultures

The complete degradation of 4-chloronitrobenzene can be significantly enhanced through the cooperation of different microbial species in a mixed culture. nih.gov This synergistic relationship, often termed biochemical cooperation, allows the microorganisms to overcome the metabolic limitations of individual strains. nih.gov

A well-documented example is the co-culture of Sphingomonas sp. strain CNB3 and Burkholderia sp. strain CAN6, both isolated from activated sludge. nih.gov Sphingomonas sp. CNB3 can transform 4-CNB into 4-chloroaniline, which then accumulates in the medium. nih.gov Burkholderia sp. strain CAN6, while unable to degrade 4-CNB directly, can effectively transform the 4-chloroaniline produced by strain CNB3. nih.gov This cooperative action leads to the complete breakdown of the initial pollutant. nih.gov

Another instance of microbial cooperation involves Cupriavidus sp. D4 and Achromobacter sp. f1. nih.gov While Cupriavidus sp. D4 degrades 4-CNB but produces the persistent metabolite 5-chloro-2-picolinic acid, Achromobacter sp. f1 is capable of co-metabolizing this byproduct in the presence of another carbon source. nih.govscience.gov When cultured together, these two strains can achieve the complete biodegradation of 4-chloronitrobenzene without the accumulation of the problematic intermediate. nih.gov Similarly, a co-culture of Pseudomonas putida and a Rhodococcus sp. has been shown to mineralize 3- and 4-chloronitrobenzene. asm.org

Identification and Analysis of Degradation Genes (cnb genes)

The genetic basis for 4-chloronitrobenzene degradation has been extensively studied, leading to the identification of specific gene clusters, commonly referred to as cnb genes. nih.govresearchgate.net These genes encode the enzymes responsible for the sequential breakdown of 4-CNB.

In Comamonas sp. strain CNB-1, the cnb genes are located on a large plasmid (pCNB1, approximately 89 kb) and are organized into two main clusters. nih.govresearchgate.net

A smaller cluster (cnbB-orf2-cnbA) is involved in the upper pathway, which converts 4-chloronitrobenzene to 2-amino-5-chlorophenol. nih.govresearchgate.net

A larger cluster (cnbR-orf1-cnbCaCbDEFGHI) contains genes for the lower pathway, including the ring cleavage enzyme. nih.govresearchgate.net

Several of these genes have been cloned and their functions identified. nih.govscispace.com For instance, cnbA encodes a 4-CNB nitroreductase, and cnbB encodes a hydroxylaminobenzene mutase. nih.gov A novel deaminase, CnbZ, encoded by the cnbZ gene, is responsible for the deamination of 2-amino-5-chloromuconate, a key step in the degradation pathway that releases ammonia (B1221849) for bacterial growth. asm.org The cnb genes have also been cloned and analyzed in Cupriavidus sp. D4, where they are found on two separate plasmids. researchgate.net

The table below summarizes some of the key genes and enzymes involved in 4-CNB degradation.

| Gene | Encoded Enzyme | Function in 4-CNB Degradation | Strain(s) |

| cnbA | 4-Chloronitrobenzene nitroreductase | Reduces the nitro group of 4-CNB. nih.gov | Comamonas sp. CNB-1 nih.gov |

| cnbB | 1-Hydroxylaminobenzene mutase | Converts 1-hydroxylamino-4-chlorobenzene to 2-amino-5-chlorophenol. nih.gov | Comamonas sp. CNB-1 nih.gov |

| cnbCab | 2-Aminophenol 1,6-dioxygenase | Catalyzes the ring cleavage of 2-amino-5-chlorophenol. nih.gov | Comamonas sp. CNB-1 nih.gov |

| cnbD | 2-Amino-5-chloromuconic semialdehyde dehydrogenase | Involved in the lower degradation pathway. nih.gov | Comamonas sp. CNB-1 nih.gov |

| cnbH | 2-Amino-5-chloromuconic acid deaminase | Deaminates 2-amino-5-chloromuconic acid. nih.gov | Comamonas sp. CNB-1 nih.gov |

| cnbZ | Deaminase | Functional deaminase in 4-CNB degradation, converting 2-amino-5-chloromuconate to 2-hydroxy-5-chloromuconate. asm.org | Comamonas sp. CNB-1 asm.org |

Formation and Fate of Metabolites and By-products

The biodegradation of 4-chloronitrobenzene results in the formation of various intermediate metabolites and by-products, the nature of which depends on the specific degradation pathway and the microorganisms involved.

The partial reductive pathway in aerobic degradation initially produces 1-hydroxylamino-4-chlorobenzene , which is then converted to 2-amino-5-chlorophenol . scispace.com Ring cleavage of this compound leads to 2-amino-5-chloromuconic semialdehyde and subsequently 2-amino-5-chloromuconic acid . researchgate.net Further enzymatic reactions, including deamination, lead to intermediates that can enter the tricarboxylic acid (TCA) cycle. scispace.com In Comamonas testosteroni CNB-1, the pathway proceeds to form 5-chloro-4-hydroxy-2-oxovaleric acid . mdpi.com

In some cases, the degradation process can lead to the formation of dead-end by-products that are resistant to further breakdown by the primary degrading organism. A significant example is the formation of 5-chloro-2-picolinic acid during the degradation of 4-CNB by Cupriavidus sp. D4. researchgate.netnih.gov This metabolite can accumulate in the environment unless other microorganisms capable of its degradation, such as Achromobacter sp. f1, are present. nih.gov Achromobacter sp. f1 metabolizes 5-chloro-2-picolinic acid to 6-hydroxy-5-chloro-2-picolinic acid . nih.gov

Under certain conditions, particularly in co-cultures, other metabolites such as 4-chloroaniline can be formed and subsequently degraded. nih.gov In the co-culture of Pseudomonas putida and a Rhodococcus sp., 4-CNB is converted to 4-chloro-2-hydroxyacetanilide . asm.org

The table below outlines some of the key metabolites and by-products formed during the biodegradation of 4-chloronitrobenzene.

| Metabolite/By-product | Precursor Compound(s) | Degrading Organism(s)/Culture | Fate |

| 1-Hydroxylamino-4-chlorobenzene | 4-Chloronitrobenzene | Comamonas sp. CNB-1 scispace.com | Intermediate, converted to 2-amino-5-chlorophenol. scispace.com |

| 2-Amino-5-chlorophenol | 1-Hydroxylamino-4-chlorobenzene | Comamonas sp. CNB-1 scispace.com | Intermediate, undergoes ring cleavage. scispace.com |

| 2-Amino-5-chloromuconic acid | 2-Amino-5-chloromuconic semialdehyde | Comamonas sp. CNB-1 scispace.com | Intermediate, further degraded. scispace.com |

| 4-Chloroaniline | 4-Chloronitrobenzene | Sphingomonas sp. CNB3 nih.gov | Intermediate, degraded by Burkholderia sp. CAN6. nih.gov |

| 5-Chloro-2-picolinic acid | 4-Chloronitrobenzene | Cupriavidus sp. D4 researchgate.netnih.gov | Dead-end by-product for Cupriavidus sp. D4, degraded by Achromobacter sp. f1. nih.gov |

| 4-Chloro-2-hydroxyacetanilide | 4-Chloronitrobenzene | Pseudomonas putida HS12 asm.org | Intermediate, degraded by Rhodococcus sp. HS51. asm.org |

| 6-Hydroxy-5-chloro-2-picolinic acid | 5-Chloro-2-picolinic acid | Achromobacter sp. f1 nih.gov | Intermediate in the degradation of 5-chloro-2-picolinic acid. nih.gov |

5-chloro-2-picolinic acid as a Dead-End By-product

One significant biodegradation pathway for 4-CNB involves oxidative degradation. Studies have shown that certain bacteria, such as Cupriavidus sp. D4, can utilize 4-CNB but produce 5-chloro-2-picolinic acid as a final, persistent metabolite. nih.govresearchgate.net This compound is considered a dead-end by-product because the degrading organism, Cupriavidus sp. D4, cannot break it down further, leading to its accumulation in the environment. researchgate.netscience.gov

However, further research has identified other microorganisms capable of addressing this persistence. A bacterial strain, identified as Achromobacter sp. f1, isolated from soil previously polluted with 4-CNB, can co-metabolize 5-chloro-2-picolinic acid when another carbon source, like ethanol, is present. nih.govscience.gov In mixed cultures containing both Cupriavidus sp. D4 and Achromobacter sp. f1, the accumulation of 5-chloro-2-picolinic acid during the degradation of 4-CNB was prevented. researchgate.netscience.gov During this process, the Achromobacter strain releases chloride ions and initially metabolizes 5-chloro-2-picolinic acid into 6-hydroxy-5-chloro-2-picolinic acid. nih.govscience.gov

| Degradation Step | Microorganism | Metabolite/Product | Significance |

| Initial Degradation | Cupriavidus sp. D4 | 5-chloro-2-picolinic acid | Formation of a persistent, "dead-end" by-product. nih.govresearchgate.net |

| By-product Co-metabolism | Achromobacter sp. f1 | 6-hydroxy-5-chloro-2-picolinic acid | Degradation of the persistent by-product, preventing accumulation. nih.govscience.gov |

Reductive Pathways to Chloroacetanilide and Hydroxyacetanilide Derivatives

Reductive pathways represent another major route for the biotransformation of 4-CNB. In this process, the nitro group (-NO2) of the molecule is reduced. Research involving the yeast Rhodosporidium sp. demonstrated that it metabolizes 4-CNB through a reductive pathway, yielding 4-chloroacetanilide and 4-chloro-2-hydroxyacetanilide as the main final products. nih.gov

The transformation proceeds through several intermediate steps, including the formation of 4-chloronitrosobenzene (B1211902) and 4-chlorophenylhydroxylamine (B1217613). nih.gov The metabolite 4-chloro-2-hydroxyacetanilide is specifically formed through a Bamberger rearrangement of the 4-chlorophenylhydroxylamine intermediate, which is then followed by acetylation. nih.gov Similar reductive transformations to 4-chloroaniline have been observed in mammals. oecd.org This pathway is significant as it transforms the parent compound without direct cleavage of the aromatic ring. nih.gov

| Pathway | Organism/System | Intermediates | Final Metabolites |

| Reductive Metabolism | Rhodosporidium sp. (Yeast) | 4-chloronitrosobenzene, 4-chlorophenylhydroxylamine | 4-chloroacetanilide, 4-chloro-2-hydroxyacetanilide nih.gov |

| Nitro-group Reduction | Mammals | 4-chloroaniline | 4-chloroacetanilide oecd.org |

Glutathione (B108866) Conjugation and Ring-Hydroxylation Pathways

In mammals, the metabolism of 4-CNB is dominated by three primary transformation types: nitro-group reduction, ring-hydroxylation, and glutathione conjugation. oecd.org Glutathione conjugation is considered the most significant pathway, where the chlorine atom is displaced by glutathione. oecd.orgwho.int This process leads to the excretion of the mercapturic acid derivative, N-acetyl-S-(4-nitrophenyl)-l-cysteine, which can account for nearly half of the total metabolites. who.int

Ring-hydroxylation is another key pathway. Following accidental exposure in humans, 2-chloro-5-nitrophenol (B15424) was identified as a major metabolite, alongside N-acetyl-S-(4-nitrophenyl)-l-cysteine and 4-chloroaniline. oecd.orgwho.int This indicates that direct hydroxylation of the aromatic ring is a viable biotransformation route in addition to reduction and conjugation. oecd.org

Environmental Persistence and Attenuation Studies

The persistence of this compound in the environment is a subject of extensive research, with studies focusing on its degradation rates under various conditions and its presence in contaminated media.

Application of Compound-Specific Isotope Analysis (CSIA) in Environmental Research

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to provide direct evidence of contaminant degradation in the environment. microbe.com The method measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) within a contaminant molecule. microbe.com Because chemical bonds involving lighter isotopes are weaker and react faster, degradation processes lead to a predictable change in the isotopic ratio of the remaining contaminant, a phenomenon known as isotopic fractionation. microbe.com

Deuterated compounds like this compound are essential tools in this field. smolecule.com They are frequently used as internal standards in mass spectrometry or as tracers in metabolic and environmental fate studies to track reaction mechanisms and degradation pathways with high precision. smolecule.com By monitoring the isotopic signature of a contaminant plume relative to its source, researchers can conclusively demonstrate that attenuation is occurring via degradation rather than just physical processes like dilution or sorption. microbe.com

Factors Influencing Environmental Degradation Rates (e.g., pH, Temperature, Heavy Metals)

The rate at which 4-CNB degrades in the environment is highly dependent on local physicochemical conditions.

pH and Temperature: The bacterium Cupriavidus sp. D4 was shown to completely degrade 300 mg/L of 4-CNB within 25 hours under optimal conditions of 30°C and a neutral pH of 7.0. researchgate.net Abiotic reduction has also been shown to be temperature-dependent, with a linear Arrhenius correlation observed in a temperature range of 6°C to 85°C. nih.gov Studies on activated sludge reactors noted that while degradation was observed at 22°C, the process was more efficient at a higher temperature of 34°C. oecd.org

Heavy Metals: The presence of heavy metals can often inhibit microbial activity. However, some microorganisms have developed resistance. The Cupriavidus sp. D4 strain was found to be an effective degrader of 4-CNB even in the presence of heavy metals such as Co²⁺, Cd²⁺, Pb²⁺, Zn²⁺, and Mn²⁺, making it a strong candidate for bioremediation in co-contaminated industrial sites. researchgate.net

Water and Soil Contamination Research

4-CNB is a recognized environmental contaminant resulting from its production and use in various industries. who.int Its release has led to significant contamination of water and soil systems.

Water Contamination: High concentrations of 4-CNB have been measured in various water bodies globally. In 1990, levels up to 16.3 mg/L were recorded in river water in China. who.intnih.gov Wastewater from a chlorobenzene (B131634) production plant in India showed concentrations as high as 227 mg/L. who.intnih.gov An accidental release in France resulted in groundwater concentrations reaching up to 0.12 mg/L. nih.gov Monitoring of German surface waters between 1991 and 2000 found 4-CNB concentrations ranging from <0.005 µg/L to 0.58 µg/L. oecd.org

Soil and Rhizosphere Research: In soil, the combination of plants and microorganisms has been explored for enhanced remediation. A study using the bacterium Comamonas sp. strain CNB-1 in the rhizosphere (the soil region around plant roots) of Alfalfa demonstrated the complete removal of 4-CNB within two days, highlighting a synergistic effect for pollutant degradation. nih.gov

| Location | Medium | Reported Concentration | Reference |

| China (1990) | River Water | Up to 16.3 mg/L | who.intnih.gov |

| India | Industrial Wastewater | Up to 227 mg/L | who.intnih.gov |

| France | Groundwater (post-accident) | Up to 0.12 mg/L | nih.gov |

| Germany (1991-2000) | Surface Water | <0.005 µg/L to 0.58 µg/L | oecd.org |

Investigation of Metabolic and Toxicological Mechanisms of 4 Chloronitrobenzene D4 Analogs

Comparative Metabolism with Non-Deuterated 4-Chloronitrobenzene

The metabolic fate of 4-chloronitrobenzene-d4 is intrinsically linked to that of its non-deuterated counterpart, 4-chloronitrobenzene. Understanding the metabolism of the latter provides a crucial framework for predicting and interpreting the metabolic pathways of its deuterated analog. The primary difference lies in the potential for kinetic isotope effects, where the heavier deuterium (B1214612) atoms can alter the rate of metabolic reactions.

Following exposure, 4-chloronitrobenzene is readily absorbed through the skin, gastrointestinal tract, and respiratory system. industrialchemicals.gov.auoecd.org Studies in F344 rats have shown that after oral administration, a significant percentage of the compound is absorbed. nih.gov Once absorbed, 4-chloronitrobenzene and its metabolites distribute throughout the body. The highest concentrations are typically found in adipose tissue, followed by blood cells, kidneys, liver, and spleen. nih.govca.gov This distribution pattern suggests that the lipophilic nature of the compound facilitates its accumulation in fatty tissues. industrialchemicals.gov.auoecd.org

Table 1: Tissue Distribution of 4-Chloronitrobenzene in Rats

| Tissue | Relative Concentration |

| Fat | High |

| Blood Cells | Moderate |

| Kidney | Moderate |

| Liver | Moderate |

| Spleen | Moderate |

| Skeletal Muscle | Low |

This table is based on data from studies on the non-deuterated analog and provides an expected distribution pattern for the deuterated compound.

The primary route of excretion for 4-chloronitrobenzene and its metabolites is through the urine, with a smaller fraction eliminated in the feces. industrialchemicals.gov.aunih.gov In rats, the majority of an administered dose is excreted within 72 hours. nih.gov The parent compound, 4-chloronitrobenzene, is generally not found in the urine; instead, a variety of metabolites are eliminated. nih.gov The elimination half-life of these metabolites can be approximately one week, indicating a relatively slow clearance from the body. nih.gov

The substitution of hydrogen with deuterium in this compound can lead to a phenomenon known as the kinetic isotope effect (KIE). symeres.com This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. princeton.edu As a result, metabolic reactions that involve the cleavage of a C-H bond may proceed at a slower rate when a C-D bond is present at that position. symeres.comnih.gov

In vitro studies using isolated hepatocytes and liver microsomes have been instrumental in elucidating the specific metabolic pathways of 4-chloronitrobenzene. who.int These studies have identified three primary initial biotransformation reactions:

Nitro-group reduction: The nitro group (-NO₂) is reduced to an amino group (-NH₂), forming 4-chloroaniline (B138754). who.intmdpi.com This reaction is a major metabolic pathway and is mediated by cytochrome P450 enzymes. nih.govwho.int

Glutathione (B108866) conjugation: The chlorine atom is displaced by glutathione, leading to the formation of S-(4-nitrophenyl)glutathione. who.intmdpi.com This conjugate is further metabolized to a mercapturic acid derivative, N-acetyl-S-(4-nitrophenyl)-L-cysteine, which is a major urinary metabolite in humans. nih.govwho.int

Ring hydroxylation: A hydroxyl group (-OH) is added to the aromatic ring, typically at the position ortho to the nitro group, forming 2-chloro-5-nitrophenol (B15424). industrialchemicals.gov.aunih.gov

Subsequent metabolism of the initial products, particularly 4-chloroaniline, leads to a diverse array of secondary metabolites, including N-acetylated derivatives, further hydroxylated compounds, and their conjugates. mdpi.comsemanticscholar.org

Table 2: Major In Vitro Metabolites of 4-Chloronitrobenzene

| Metabolite | Metabolic Pathway |

| 4-Chloroaniline | Nitro-group reduction |

| S-(4-nitrophenyl)glutathione | Glutathione conjugation |

| 2-Chloro-5-nitrophenol | Ring hydroxylation |

| 4-Chloroacetanilide | N-acetylation of 4-chloroaniline |

| 2-Amino-5-chlorophenol | Ring-hydroxylation of 4-chloroaniline |

This table summarizes key metabolites identified in in vitro systems and is expected to be relevant for the deuterated analog, although the relative amounts may differ due to kinetic isotope effects.

In Vivo Mammalian Metabolism and Excretion Studies

Mechanistic Toxicology and Cellular Interactions (Focus on Non-Deuterated Analog for relevance)

The toxicological effects of 4-chloronitrobenzene are closely linked to its metabolism. The metabolic activation of 4-chloronitrobenzene can lead to the formation of reactive intermediates that can interact with cellular macromolecules, leading to toxicity.

One of the key mechanisms of toxicity is the formation of 4-chloroaniline. ca.gov 4-Chloroaniline itself is a known carcinogen and can induce vascular tumors in mice. ca.gov The reduction of the nitro group to form 4-chloroaniline is a critical step in this toxic pathway. ca.gov

Furthermore, the metabolic processes can lead to oxidative stress. The enzymatic reduction of the nitro group can generate reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids. In vitro studies have shown that 4-chloronitrobenzene can induce DNA strand breaks, chromosomal aberrations, and sister chromatid exchanges in mammalian cells. ca.govinchem.org In vivo studies in mice have also demonstrated DNA damage in the liver, kidney, and brain following intraperitoneal injection. ca.govinchem.org

The formation of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, is another significant toxic effect of 4-chloronitrobenzene. industrialchemicals.gov.au This is thought to be caused by the nitroso and hydroxylamine (B1172632) intermediates formed during the reduction of the nitro group.

Genotoxicity and DNA Damage Studies

The genotoxic potential of 4-chloronitrobenzene has been evaluated in various systems, revealing its capacity to induce DNA damage and chromosomal alterations, particularly in mammalian cells. While it shows mixed results in bacterial mutation assays, its effects on mammalian genetic material are more consistently observed, often at cytotoxic concentrations. nih.govinchem.org

4-Chloronitrobenzene has been demonstrated to cause direct damage to DNA, leading to the activation of cellular repair mechanisms. Studies have shown that it induces single-strand DNA breaks in multiple organs and cell types.

Intraperitoneal injection of 4-chloronitrobenzene into Swiss CD-1 mice resulted in the formation of DNA single-strand breaks in the liver, kidney, and brain. nih.govca.govepa.gov In vitro studies using cultured rat hepatocytes have corroborated these findings. Exposure of these non-proliferating liver cells to 4-chloronitrobenzene induced DNA single-strand breaks. ca.govepa.govwho.int The repair of this damage was observed to be concentration-dependent; at a concentration of 5 mM, the breaks were almost entirely repaired within 24 hours. nih.gov However, at a higher, more toxic concentration of 50 mM, only about half of the induced breaks were repaired within 48 hours, indicating that high concentrations of the compound may overwhelm or inhibit cellular DNA repair processes. nih.govwho.int Furthermore, the compound has been reported to induce DNA repair synthesis in rat hepatocytes, as measured by the alkaline elution technique, providing additional evidence of its DNA-damaging capabilities. nih.gov The metabolite 4-chloroaniline has also been shown to cause single-strand DNA breaks. who.intnih.gov

| Test System | Endpoint | Result | Reference |

|---|---|---|---|

| Swiss CD-1 Mice (in vivo) | DNA Single-Strand Breaks (Liver, Kidney, Brain) | Positive | nih.govca.govepa.gov |

| Cultured Rat Hepatocytes (in vitro) | DNA Single-Strand Breaks | Positive | ca.govepa.govwho.int |

| Cultured Rat Hepatocytes (in vitro) | DNA Repair Synthesis | Positive | nih.gov |

| Cultured Mammalian Cells (in vitro) | Repairable DNA Breaks | Positive (at toxic doses) | inchem.org |

Beyond single-strand breaks, 4-chloronitrobenzene is capable of inducing more significant chromosomal damage. At toxic doses, it has been shown to cause both chromosomal aberrations and sister chromatid exchanges (SCE) in cultured mammalian cells. inchem.org

In Chinese hamster ovary (CHO) cells, 4-chloronitrobenzene induced SCE, typically requiring the presence of a metabolic activation system (S9). who.intnih.govnih.gov The induction of chromosomal aberrations in CHO cells has also been reported, both with and without metabolic activation. who.intnih.gov However, these positive findings for chromosomal aberrations often occurred only at concentrations that were severely toxic to the cells, suggesting that this clastogenic activity may be linked to general cytotoxicity. who.intnih.govnih.gov The metabolite, 4-chloroaniline, also tested positive for inducing both SCE and chromosomal aberrations in CHO cells. who.int

| Test System | Endpoint | Condition | Result | Reference |

|---|---|---|---|---|

| Chinese Hamster Ovary (CHO) Cells | Chromosomal Aberrations | Without S9 Metabolic Activation | Positive (at toxic doses) | who.intnih.govnih.govca.gov |

| With S9 Metabolic Activation | Positive (at toxic doses) | |||

| Chinese Hamster Ovary (CHO) Cells | Sister Chromatid Exchange (SCE) | Without S9 Metabolic Activation | Negative | who.intnih.govnih.gov |

| With S9 Metabolic Activation | Positive |

Effects on Cellular Processes and Enzyme Activities

The toxicity of 4-chloronitrobenzene extends to its interference with key cellular processes and enzyme functions. A primary effect observed in both humans and animals is the induction of methemoglobinemia, an oxidative injury to erythrocytes. nih.govoup.com This condition is a hallmark of exposure to nitroaromatic compounds.

Studies in rats have shown that exposure leads to significant elevations in methemoglobin levels. nih.gov This oxidative stress on red blood cells can result in a regenerative anemic response. oup.com In addition to hematological effects, 4-chloronitrobenzene impacts enzymatic activities. In rats, it was found to cause a significant increase in urinary N-acetyl-β-D-glucosaminidase activity, an indicator of renal tubular damage, although no significant histopathological changes in the kidney were observed in that particular study. nih.gov Other studies have reported increases in serum activities of liver enzymes such as alanine (B10760859) aminotransferase and sorbitol dehydrogenase, suggesting potential hepatotoxicity. oup.com

The metabolism of 4-chloronitrobenzene is a key determinant of its toxicity and involves several enzymatic pathways. A critical step is the reduction of its nitro group to form metabolites like 4-chlorophenylhydroxylamine (B1217613) and ultimately 4-chloroaniline. nih.gov This reaction is catalyzed by nitroreductase enzymes found in various organisms, including bacteria and yeast. nih.govontosight.ai This reductive pathway is considered a crucial process in both the bioactivation and detoxification of the compound. ontosight.ai

Comparative Toxicokinetics Across Species

The absorption, distribution, metabolism, and excretion of 4-chloronitrobenzene have been studied in various species, revealing both similarities and differences. The compound can be absorbed via inhalation, dermal contact, and oral ingestion in humans and laboratory animals like rats and mice. nih.govinchem.orgoecd.org

Following absorption, it is distributed to various tissues, with higher concentrations typically found in fat, blood cells, liver, kidney, and spleen in rats. nih.govoecd.org Excretion occurs primarily through the urine as various metabolites. who.intnih.gov

The metabolic pathways are qualitatively similar between humans and rats, involving three main transformations: reduction of the nitro group, conjugation with glutathione, and ring hydroxylation. inchem.orgoecd.org Key urinary metabolites identified in both species include 4-chloroaniline and 2-chloro-5-nitrophenol. who.int However, the rate of metabolism can differ; in humans, metabolism is relatively slow, with metabolites being eliminated over several days, and shows significant inter-individual variability. inchem.org In rats, the compound is metabolized and excreted more rapidly. who.intnih.gov

There are also notable species-specific differences in toxic response. For instance, following a 13-week inhalation exposure, rats developed a more severe methemoglobinemia leading to macrocytic, hyperchromic anemia, while mice exhibited a less severe normocytic, normochromic anemia. oup.com Furthermore, hepatocellular necrosis was a more prominent finding in mice than in rats under similar exposure conditions. oup.com The acute oral lethal dose (LD50) also differs between rats and mice, further highlighting species-specific toxicokinetic and toxicodynamic variations. nih.gov

| Parameter | Species | Finding | Reference |

|---|---|---|---|

| Absorption Routes | Humans | Inhalation, Dermal, Oral | inchem.orgoecd.org |

| Rats, Mice | Inhalation, Dermal, Oral | nih.govoecd.org | |

| Primary Excretion Route | Humans | Urine (as metabolites) | inchem.org |

| Rats | Urine (as metabolites) | who.intnih.gov | |

| Metabolism | Humans & Rats | Qualitatively similar pathways (nitroreduction, glutathione conjugation, hydroxylation) | inchem.orgoecd.org |

| Humans | Slow elimination with high inter-individual variability | inchem.org | |

| Key Toxic Effects | Rats | Severe methemoglobinemia, macrocytic anemia | oup.com |

| Mice | Less severe anemia, more specific hepatocellular necrosis | oup.com |

Future Directions in 4 Chloronitrobenzene D4 Research

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of isotopically labeled compounds is often complex and costly. Future research will prioritize the development of more efficient, scalable, and sustainable synthetic routes to 4-chloronitrobenzene-d4. Current methods often rely on deuterated starting materials or harsh reaction conditions. researchgate.net Emerging strategies focus on late-stage deuteration of the non-labeled parent compound, which is a more atom-economical approach.

Key areas of investigation include:

Catalytic Hydrogen-Deuterium (H-D) Exchange: Heterogeneous catalysis, using recyclable catalysts like palladium on carbon (Pd/C), presents a promising avenue. researchgate.net Research into optimizing these systems with cost-effective and readily available deuterium (B1214612) sources, such as deuterium oxide (D₂O) or sodium deuteroxide (DCOONa), could significantly improve efficiency and reduce costs. researchgate.net

Photocatalysis: Light-mediated reactions offer mild conditions and high selectivity. researchgate.net Exploring photocatalytic systems that can selectively activate the C-H bonds on the aromatic ring of 4-chloronitrobenzene for H-D exchange could provide a novel and green synthetic pathway. researchgate.net

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, better purity, and enhanced safety compared to traditional batch processes. Adapting catalytic H-D exchange reactions to flow systems could enable more efficient and scalable production of this compound.

Exploration of Advanced Spectroscopic Techniques for Isotopic Analysis

Accurately determining the isotopic purity and the precise location of deuterium atoms within the this compound molecule is critical for its application. While traditional methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are standard, future research will leverage more advanced and sensitive techniques for a more complete characterization.

The evolution of mass spectrometry, in particular, has greatly enhanced the ability to measure isotope ratios with high precision and accuracy from minimal sample amounts. rsc.org High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), has become a key tool for rapidly assessing the isotopic purity of deuterated compounds. rsc.orgnih.gov This method is advantageous due to its high sensitivity, speed, and minimal sample consumption. nih.gov

A particularly powerful emerging technique is Molecular Rotational Resonance (MRR) spectroscopy. Unlike NMR or HRMS, MRR analysis can provide a complete description of the isotopic composition of a sample, revealing the exact structural identity and relative abundance of each distinct isotopomer within a complex mixture. acs.org This high level of detail is invaluable for optimizing synthetic processes and for applications requiring exceptionally well-characterized isotopic standards. acs.org

| Technique | Primary Application | Key Advantages | Limitations |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirms structural integrity and position of deuterium labels. rsc.org | Provides detailed structural information. | Lower sensitivity compared to MS; can be complex for mixture analysis. |

| High-Resolution Mass Spectrometry (HRMS) | Determines isotopic enrichment and purity. rsc.orgnih.gov | High sensitivity, rapid analysis, low sample consumption. nih.gov | Provides limited information on the specific location of labels. |

| Molecular Rotational Resonance (MRR) | Provides a complete description of isotopic composition, including structural identity and percent composition of each isotopomer. acs.org | Unambiguous identification of isotopomers; extremely high resolution. acs.org | Requires the molecule to have a dipole moment; newer, less common technique. |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | High-precision isotope ratio measurements. rsc.org | Excellent precision and accuracy for elemental isotope ratios. rsc.org | Typically used for elemental analysis rather than intact organic molecules. |

In Silico Modeling and Predictive Tools for Environmental and Biological Fate

Computational, or in silico, models are becoming indispensable for predicting the environmental fate and potential biological impact of chemicals, reducing the need for extensive and costly experimental testing. pnnl.govresearchgate.net Future research on this compound will heavily involve the development and application of such predictive tools.

A key approach is the use of Quantitative Structure-Activity Relationships (QSARs), which correlate a compound's structural properties with its environmental behavior. pnnl.govserdp-estcp.mil A novel frontier in this area is the development of QSARs calibrated entirely in silico, using data calculated from molecular structure theory. pnnl.govserdp-estcp.mil This is particularly useful for novel or specialized compounds like this compound, for which extensive experimental data may not be available. serdp-estcp.mil

Future modeling efforts will focus on:

Predicting Environmental Persistence: Using computational models to estimate biodegradation half-lives in soil and water systems. researchgate.netnih.gov These models will need to account for the kinetic isotope effect, predicting how the stronger C-D bonds in this compound might slow its degradation compared to its non-deuterated analog.

Modeling Bioaccumulation: Predicting the likelihood of this compound accumulating in organisms within an ecosystem.

Assessing Transformation Products: Simulating the potential degradation pathways to identify transformation products (TPs), which may themselves have unknown environmental or toxicological profiles. rsc.org

Design of Remediation Strategies Based on Deuterated Compound Degradation Pathways

Understanding how this compound degrades is fundamental to developing effective environmental remediation strategies. Research has identified specific microbial pathways for the degradation of the non-deuterated 4-chloronitrobenzene. For instance, Comamonas sp. strain CNB-1 utilizes a partial reductive pathway involving enzymes like chloronitrobenzene nitroreductase and hydroxylaminobenzene mutase to break down the compound. nih.gov

Future research will investigate the degradation of the deuterated analog through these known pathways. The primary scientific question is how the deuterium substitution impacts the efficiency of these enzymatic processes. The kinetic isotope effect is expected to slow the rate of reactions where C-H bond cleavage is a rate-limiting step. By studying the degradation of this compound, researchers can:

Quantify the impact of deuteration on the rate of bioremediation.

Identify potential bottlenecks in the enzymatic degradation pathway.

Use this knowledge to engineer more robust microorganisms or enzymatic systems specifically designed to break down deuterated or non-deuterated nitroaromatic pollutants more efficiently.

Elucidation of Specific Deuterium Isotope Effects in Complex Biological Systems

Replacing hydrogen with deuterium can significantly alter a compound's metabolic fate, a phenomenon known as the deuterium isotope effect. This effect primarily arises from the fact that a carbon-deuterium (C-D) bond is stronger and is broken more slowly than a carbon-hydrogen (C-H) bond, particularly in metabolic reactions catalyzed by enzymes like the cytochrome P450 family. researchgate.netnih.gov This can lead to reduced rates of metabolism, potentially altering the compound's pharmacokinetic and toxicological profile. nih.gov

Studies on related nitroso compounds have shown that deuterium substitution can reduce carcinogenic potency, suggesting that the cleavage of a C-H bond is a rate-limiting step in their metabolic activation to a toxic species. nih.govnih.gov Elucidating these effects for this compound is a critical area for future research. This will involve detailed in vitro and in vivo metabolic studies to compare its fate with that of its non-deuterated counterpart.

| Compound Class | Observed Deuterium Isotope Effect | Implication | Reference |

|---|---|---|---|

| Nitrosamines (e.g., Dimethylnitrosamine) | Deuterium at the alpha-position reduced mutagenic and carcinogenic activity. | Indicates that C-H bond cleavage is a rate-limiting step in metabolic activation. | nih.govnih.gov |

| General Pharmaceuticals | Can decrease the rate of Phase 1 metabolism (oxidation). | May lead to a longer biological half-life and reduced formation of certain metabolites. | nih.gov |

| Caffeine (d9-caffeine) | Complete deuteration of methyl groups significantly inhibits N-dealkylation. | Demonstrates how extensive deuteration can block specific metabolic pathways. | musechem.com |

| Thalidomide | Deuteration at the chiral center can inhibit isomerization to the teratogenic form. | Shows potential for using deuterium to improve drug safety by altering chemical stability. | musechem.com |

By understanding the specific deuterium isotope effects in this compound, scientists can better predict its behavior in biological systems, refine its use as an internal standard, and gain deeper insights into the mechanisms of nitroaromatic compound metabolism and toxicity.

Q & A

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation of particulates (classified as mutagenic) .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent dermal contact .

- Waste Disposal : Segregate deuterated waste for incineration to prevent environmental release .

How does the crystal structure of this compound differ from its non-deuterated counterpart?

Advanced Research Question

Deuteration can subtly alter unit cell parameters due to differences in zero-point energy. Single-crystal X-ray diffraction (SC-XRD) reveals:

- Non-deuterated : Space group P2₁/c, with a = 5.62 Å, b = 7.89 Å, c = 12.34 Å .

- Deuterated : Similar symmetry but reduced thermal vibration amplitudes in deuterated positions .

What computational methods predict the environmental fate of this compound?

Advanced Research Question

- EPIWIN Estimation : Predicts biodegradation half-life (>60 days) and bioaccumulation potential (log BCF = 1.8) .

- DFT Calculations : Analyze C-Cl bond dissociation energies to assess persistence in aquatic systems .

How can researchers design isotope-labeling studies using this compound to trace metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro